
2-Methyl-3,3-diphenylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3,3-diphenylpropanoic acid is an organic compound with the molecular formula C16H16O2 It is a derivative of propanoic acid, characterized by the presence of two phenyl groups and a methyl group attached to the propanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3,3-diphenylpropanoic acid typically involves the reaction of benzyl chloride with acetophenone in the presence of a base, followed by oxidation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium hydroxide. The reaction proceeds through a series of steps, including nucleophilic substitution and oxidation, to yield the desired product .
Industrial Production Methods: the principles of organic synthesis and reaction optimization are applied to achieve high yields and purity in laboratory settings .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyl-3,3-diphenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3,3-diphenylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-Methyl-3,3-diphenylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural features and functional groups. The exact pathways and molecular targets are subject to ongoing research, with studies focusing on its potential effects on cellular processes and biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
2,3-Diphenylpropanoic acid: Shares a similar structure but lacks the methyl group.
3-Hydroxy-2-methyl-3,3-diphenylpropanoic acid: Contains an additional hydroxyl group.
2-Methyl-2-phenylpropanoic acid: Has one phenyl group instead of two
Uniqueness: 2-Methyl-3,3-diphenylpropanoic acid is unique due to the presence of both phenyl groups and a methyl group, which confer distinct chemical properties and reactivity. This structural uniqueness makes it valuable for specific synthetic applications and research purposes .
Eigenschaften
CAS-Nummer |
5292-20-6 |
|---|---|
Molekularformel |
C16H16O2 |
Molekulargewicht |
240.30 g/mol |
IUPAC-Name |
2-methyl-3,3-diphenylpropanoic acid |
InChI |
InChI=1S/C16H16O2/c1-12(16(17)18)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,15H,1H3,(H,17,18) |
InChI-Schlüssel |
CIQHVMOSBKCPLI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


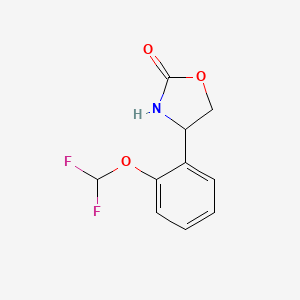
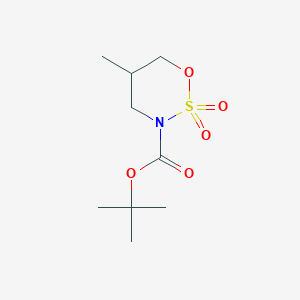
![2-(Imidazo[1,2-a]pyridin-2-yl)acetimidamide](/img/structure/B13599327.png)
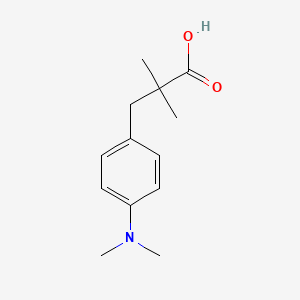
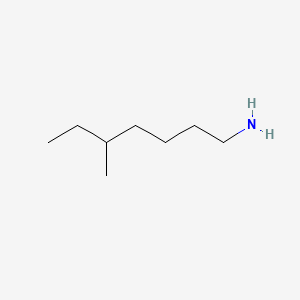
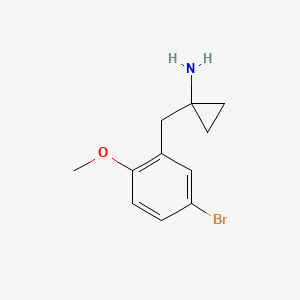
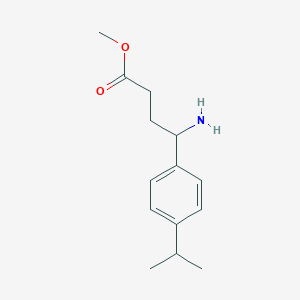

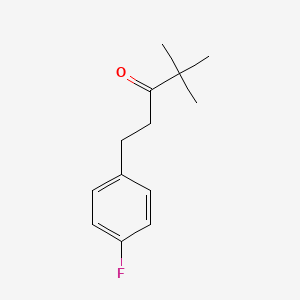
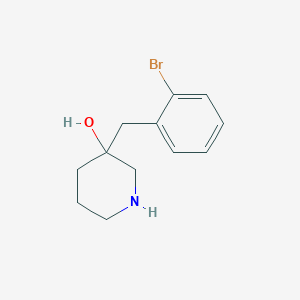
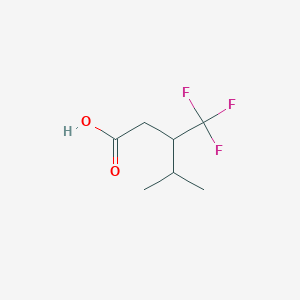
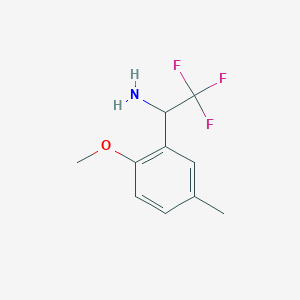
![2',4'-dihydro-1'H-spiro[cyclobutane-1,3'-isoquinoline]hydrochloride](/img/structure/B13599388.png)

